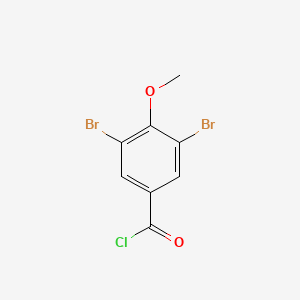
3,5-Dibromo-4-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Br2ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzoyl chloride typically involves the bromination of 4-methoxybenzoyl chloride. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.
Reduction: Zinc and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of amides or esters.
Reduction: Formation of 3,5-dibromo-4-methoxybenzene.
Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-4-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzoyl derivatives.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to synthesize inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for complex chemical synthesis.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing bromine atoms and the methoxy group influence the reactivity of the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-hydroxybenzoyl chloride: Similar structure but with a hydroxy group instead of a methoxy group.
3,4-Dibromobenzoyl chloride: Similar structure but with bromine atoms at the 3rd and 4th positions.
4-Methoxybenzoyl chloride: Similar structure but without bromine atoms.
Uniqueness: 3,5-Dibromo-4-methoxybenzoyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in other similar compounds. The presence of bromine atoms enhances its reactivity towards nucleophiles, while the methoxy group provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C8H5Br2ClO2 |
|---|---|
Molekulargewicht |
328.38 g/mol |
IUPAC-Name |
3,5-dibromo-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
OUMLAMVDXFJCPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


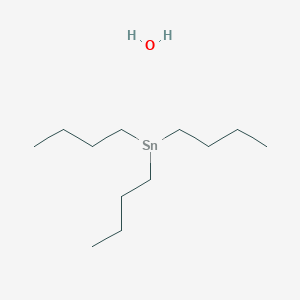
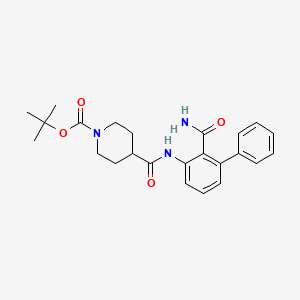
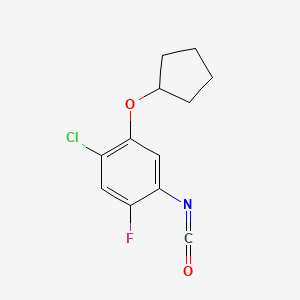

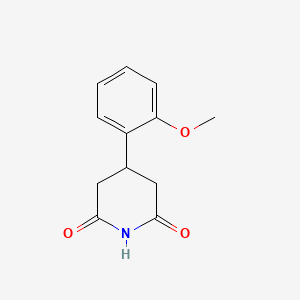
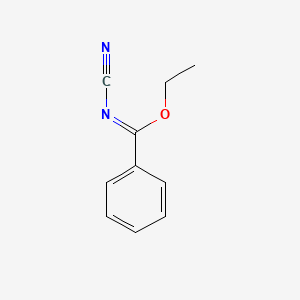
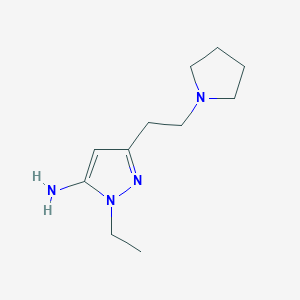
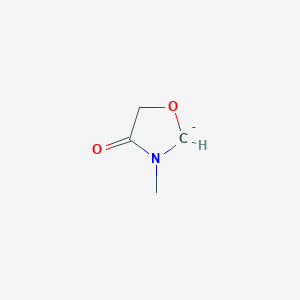

![2-[(Oxan-2-yl)oxy]benzaldehyde](/img/structure/B8684559.png)
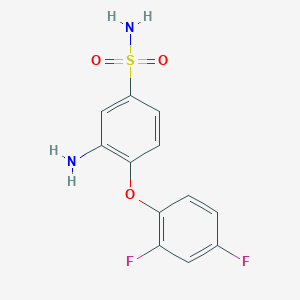
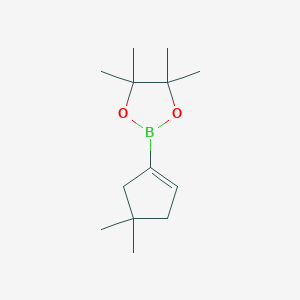
![1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B8684585.png)

